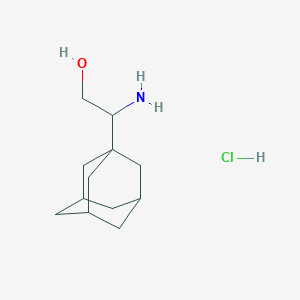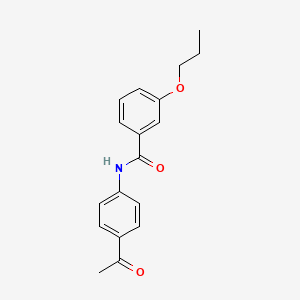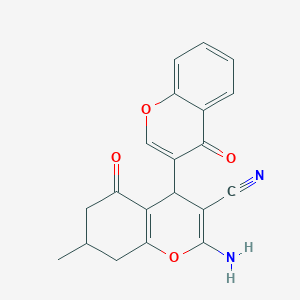
2-(1-adamantyl)-2-aminoethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-2-aminoethanol hydrochloride, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist that works by regulating the activity of glutamate, which is an important neurotransmitter in the brain.
作用機序
2-(1-adamantyl)-2-aminoethanol hydrochloride works by blocking the NMDA receptors in the brain. NMDA receptors are responsible for the influx of calcium ions into the brain cells. Excessive calcium influx can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate the activity of NMDA receptors by blocking their activity. This helps to prevent the death of brain cells and slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to regulate the activity of glutamate in the brain, which is an important neurotransmitter involved in learning and memory. It has also been shown to block the activity of NMDA receptors, which helps to prevent the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a good safety profile and is well-tolerated by patients.
実験室実験の利点と制限
2-(1-adamantyl)-2-aminoethanol hydrochloride has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a good safety profile and is well-tolerated by patients. However, 2-(1-adamantyl)-2-aminoethanol hydrochloride also has some limitations for lab experiments. It is a drug that is used to treat Alzheimer's disease and is not typically used for other research purposes. It is also a relatively expensive drug, which can limit its use in lab experiments.
将来の方向性
There are a number of future directions for the research of 2-(1-adamantyl)-2-aminoethanol hydrochloride. One area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-2-aminoethanol hydrochloride and its effects on the brain. This research could help to further our understanding of the role of glutamate in the brain and the potential use of NMDA receptor antagonists in the treatment of neurodegenerative disorders.
合成法
The synthesis of 2-(1-adamantyl)-2-aminoethanol hydrochloride involves the reaction of 1-Adamantylamine with glycidol in the presence of hydrochloric acid. The reaction results in the formation of 2-(1-adamantyl)-2-aminoethanol hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-(1-adamantyl)-2-aminoethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a progressive neurodegenerative disorder that affects millions of people worldwide. The disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain, which leads to the death of brain cells.
Studies have shown that 2-(1-adamantyl)-2-aminoethanol hydrochloride can help to slow down the progression of Alzheimer's disease by regulating the activity of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate glutamate activity by blocking NMDA receptors, which are responsible for the influx of calcium ions into the brain cells.
特性
IUPAC Name |
2-(1-adamantyl)-2-aminoethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUUPNDVLLFMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Adamantan-1-yl-2-amino-ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)

![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)